molecular formula C15H11F3O2 B6384149 5-(3-Acetylphenyl)-3-trifluoromethylphenol CAS No. 1261920-26-6

5-(3-Acetylphenyl)-3-trifluoromethylphenol

Cat. No.: B6384149
CAS No.: 1261920-26-6
M. Wt: 280.24 g/mol
InChI Key: SIVNFVSLMQSVQT-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a hydroxyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9(19)10-3-2-4-11(5-10)12-6-13(15(16,17)18)8-14(20)7-12/h2-8,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVNFVSLMQSVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686590
Record name 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-26-6
Record name 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylphenyl)-3-trifluoromethylphenol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-trifluoromethylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylphenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(3-carboxyphenyl)-3-trifluoromethylphenol.

    Reduction: Formation of 5-(3-hydroxyphenyl)-3-trifluoromethylphenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Acetylphenyl)-3-trifluoromethylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The hydroxyl group can form hydrogen bonds with target proteins, while the acetyl group can undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Acetylphenyl)-2-trifluoromethylphenol
  • 5-(3-Acetylphenyl)-4-trifluoromethylphenol
  • 5-(4-Acetylphenyl)-3-trifluoromethylphenol

Uniqueness

5-(3-Acetylphenyl)-3-trifluoromethylphenol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups on the phenyl ring, which influences its reactivity and interaction with biological targets. This distinct structure imparts unique physicochemical properties, making it valuable for specific applications where other similar compounds may not be as effective.

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